molecular formula C20H19ClN2 B030773 5,6-Dehydro-N-methyl Desloratadine CAS No. 117811-18-4

5,6-Dehydro-N-methyl Desloratadine

Cat. No. B030773
M. Wt: 322.8 g/mol
InChI Key: UQPDCFDFUFTVEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and specific conditions tailored to achieve the desired molecular structure. For example, the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was achieved through a one-pot, three-component condensation under mild conditions in a specific solvent mixture at 50°C (Pekparlak et al., 2018). This approach could be analogous to the synthesis of 5,6-Dehydro-N-methyl Desloratadine, emphasizing the importance of reaction conditions and component selection.

Molecular Structure Analysis

The molecular structure is crucial for understanding the chemical behavior and reactivity of a compound. For instance, the crystal structure of synthesized molecules can be elucidated using X-ray diffraction crystallography, providing insights into molecular geometry and potential interactions (Pekparlak et al., 2018). Such detailed structural analysis is essential for comprehending the unique characteristics of 5,6-Dehydro-N-methyl Desloratadine.

Chemical Reactions and Properties

Chemical properties of compounds like 5,6-Dehydro-N-methyl Desloratadine are influenced by their molecular structure. The presence of specific functional groups can lead to certain reactivity patterns, such as susceptibility to hydrolysis, oxidation, or other chemical transformations. The behavior of similar compounds under various conditions can offer insights into the reactivity of 5,6-Dehydro-N-methyl Desloratadine (Bienvenu & Cadet, 1996).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are influenced by the molecular structure. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG/DTG) can characterize these properties, providing a complete physical profile of the compound (Veronez et al., 2014).

Chemical Properties Analysis

The chemical properties of 5,6-Dehydro-N-methyl Desloratadine, such as acidity, basicity, and reactivity towards various chemical agents, can be deduced from spectroscopic analyses like FT-IR, NMR, and Raman spectroscopy. These techniques provide valuable information on the electronic environment and the nature of chemical bonds within the molecule, influencing its chemical behavior (Veronez et al., 2014).

Scientific Research Applications

Biochemical Characterization of Desloratadine

Desloratadine is characterized as a potent antagonist of the human histamine H1 receptor, demonstrating strong binding affinity and slow dissociation from the receptor, which may contribute to its high potency and long duration of action observed in clinical studies (Anthes et al., 2002).

Pharmacologic Profile

Desloratadine has a half-life allowing once-daily dosing and demonstrates high histamine H1-receptor binding potency and selectivity. It exhibits no significant adverse cardiac effects even at high doses or in combination with other medications, supporting its safety profile (Henz, 2001).

Molecular Interactions and Complex Formation

NMR Spectroscopic Study

An NMR spectroscopic study has shown that desloratadine forms a 1:1 inclusion complex with β-cyclodextrin, suggesting a potential method for improving the solubility or stability of desloratadine in pharmaceutical formulations (Ali, Upadhyay, & Maheshwari, 2007).

Anti-inflammatory and Antihistaminic Effects

Anti-inflammatory Activity

Desloratadine exhibits anti-inflammatory activity beyond its antihistaminic effects, inhibiting the release or generation of multiple inflammatory mediators and may play a role in managing allergic reactions more comprehensively (Geha & Meltzer, 2001).

Physico-chemical Characterization and Compatibility

Physico-chemical Properties and Compatibility

Desloratadine's physico-chemical properties have been fully characterized, revealing its compatibility and interaction with various pharmaceutical excipients, which is crucial for the development of stable and effective formulations (Veronez, Daniel, Garcia, & Trevisan, 2014).

Metabolism and Pharmacokinetics

Metabolism and Inhibition Potential

Desloratadine's metabolism involves N-glucuronidation followed by CYP2C8-mediated hydroxylation, with desloratadine acting as a relatively selective inhibitor of UGT2B10. This detailed understanding of its metabolic pathway informs on potential drug-drug interactions and optimization of therapeutic strategies (Kazmi, Yerino, Barbara, & Parkinson, 2015).

Clinical Applications Beyond Antihistaminic Effects

Broad Clinical Efficacy

Desloratadine effectively controls symptoms of seasonal allergic rhinitis and has been shown to reduce nasal obstruction and improve quality of life in patients with allergic conditions, highlighting its broad utility in allergy management beyond mere histamine antagonism (Vuurman et al., 2004).

Future Directions

As 5,6-Dehydro-N-methyl Desloratadine is a derivative of Loratadine, future research could potentially explore its use in the treatment of allergies, given that Loratadine is a nonsedating-type histamine H1-receptor antagonist used to treat allergies .

properties

IUPAC Name

13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPDCFDFUFTVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628888
Record name 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dehydro-N-methyl Desloratadine

CAS RN

117811-18-4
Record name 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 847 mg (2.48 mmole) of 8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol in 5 mL of concentrated sulfuric acid and 5 mL of trifluoromethane sulfonic acid was heated at 70° C. for 4 hr 10 min. The mixture was cooled to room temperature, poured into ice cold 30% aqueous KOH, and extracted three times with CH2Cl2The organic portions were combined, washed once with water, dried over MgSO4, filtered, and concentrated in vacuo to yield 755 mg (94%) of the title compound as a glass.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

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